2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is a chemical compound with a complex structure that includes a cyano group, dichlorophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichloroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a coupling reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,5-dichlorophenyl)acetamide
- 2-cyano-N-(2,5-dichlorophenyl)propionamide
- 2-cyano-N-(2,5-dichlorophenyl)butyramide
Uniqueness
2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research in drug discovery and development.
Properties
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-3-4-13(17)14(7-12)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQHFRTYXNUFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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